molecular formula C18H18F3N3O4 B13394315 Ala-Pro-7-amido-4-trifluoromethylcoumarin

Ala-Pro-7-amido-4-trifluoromethylcoumarin

Cat. No.: B13394315
M. Wt: 397.3 g/mol
InChI Key: GGRRKBLWOMKWNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ala-Pro-7-amido-4-trifluoromethylcoumarin is a synthetic compound with the molecular formula C20H19F6N3O6 and a molecular weight of 511.37 g/mol . This compound is known for its unique structure, which includes a coumarin core substituted with a trifluoromethyl group and an amido linkage to an Ala-Pro dipeptide. It is primarily used in biochemical research as a fluorogenic substrate for enzyme assays .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ala-Pro-7-amido-4-trifluoromethylcoumarin typically involves the following steps:

    Coumarin Synthesis: The coumarin core is synthesized through a Pechmann condensation reaction, where phenol reacts with a β-keto ester in the presence of a strong acid catalyst.

    Amidation: The amido linkage is formed by reacting the coumarin derivative with an amino acid or peptide, such as Ala-Pro, using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, including temperature control, solvent selection, and purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Ala-Pro-7-amido-4-trifluoromethylcoumarin undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group or the amido linkage.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Ala-Pro-7-amido-4-trifluoromethylcoumarin has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ala-Pro-7-amido-4-trifluoromethylcoumarin involves its cleavage by specific enzymes, resulting in the release of a fluorescent coumarin derivative. This fluorescence can be measured to quantify enzyme activity. The molecular targets include proteases and peptidases, which recognize and cleave the Ala-Pro dipeptide linkage .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ala-Pro-7-amido-4-trifluoromethylcoumarin is unique due to its specific structure, which combines a coumarin core with a trifluoromethyl group and an Ala-Pro dipeptide. This combination enhances its specificity and sensitivity as a fluorogenic substrate for enzyme assays, making it a valuable tool in biochemical research .

Properties

IUPAC Name

1-(2-aminopropanoyl)-N-[2-oxo-4-(trifluoromethyl)chromen-7-yl]pyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18F3N3O4/c1-9(22)17(27)24-6-2-3-13(24)16(26)23-10-4-5-11-12(18(19,20)21)8-15(25)28-14(11)7-10/h4-5,7-9,13H,2-3,6,22H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGRRKBLWOMKWNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCCC1C(=O)NC2=CC3=C(C=C2)C(=CC(=O)O3)C(F)(F)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18F3N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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